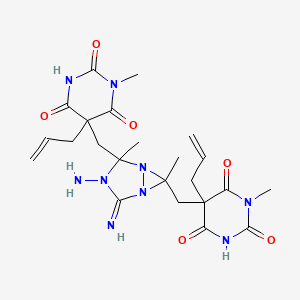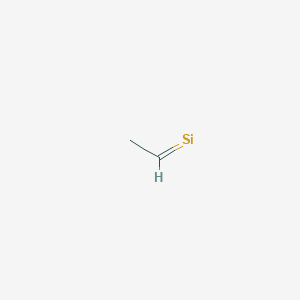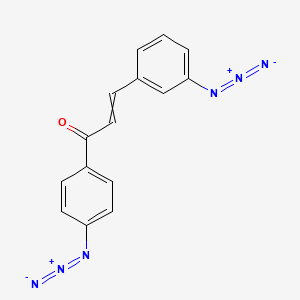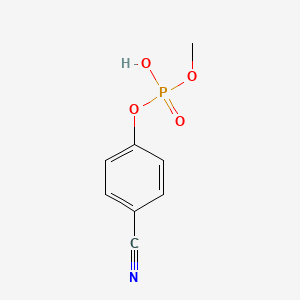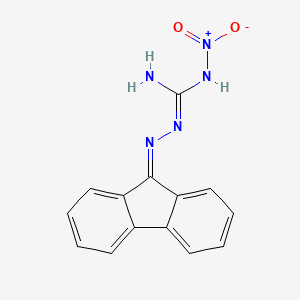
N-(9-Fluorenylidene)nitroaminoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Fluorenylidene)nitroaminoguanidine is a compound that combines the structural features of fluorenylidene and nitroaminoguanidine. Fluorenylidene is an aryl carbene derived from the bridging methylene group of fluorene, known for its unique property where the triplet ground state is only slightly lower in energy than the singlet state .
Métodos De Preparación
The synthesis of N-(9-Fluorenylidene)nitroaminoguanidine involves the combination of nitroaminoguanidine and fluorenylidene derivatives. Nitroaminoguanidine can be prepared from nitroguanidine and a slight excess of hydrazine hydrate with a yield of 72% . Fluorenylidene can be produced by photolysis of 9-diazofluorene, which involves a four-step process starting with the irradiation of 9-diazofluorene to yield an excited singlet state diazofluorene molecule .
Análisis De Reacciones Químicas
N-(9-Fluorenylidene)nitroaminoguanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, fluorenylidene reacts with dimethylketene to form dioxolane derivatives and their hydrolysis products . The compound also undergoes thermal decomposition, producing gaseous products such as ammonia, nitrogen dioxide, hydrogen cyanide, nitrous oxide, carbon monoxide, and carbon dioxide .
Aplicaciones Científicas De Investigación
In chemistry, it is studied for its unique reactivity and intermediate properties . In biology and medicine, nitroaminoguanidine derivatives have shown potential as broad-spectrum antimicrobial agents and cholinesterase inhibitors . The compound’s thermal decomposition characteristics have also been studied using techniques such as thermal analysis, infrared spectroscopy, and X-ray diffraction .
Mecanismo De Acción
The mechanism of action of N-(9-Fluorenylidene)nitroaminoguanidine involves its reactivity as a carbene and its ability to undergo intersystem crossing between singlet and triplet states . The compound’s molecular targets and pathways include its interaction with various reagents to form intermediate products such as fluoren-9-yl isocyanide .
Comparación Con Compuestos Similares
N-(9-Fluorenylidene)nitroaminoguanidine can be compared with other similar compounds such as fluorenylidene and nitroaminoguanidine. Fluorenylidene is known for its unique triplet and singlet state properties , while nitroaminoguanidine is recognized for its antimicrobial and cholinesterase inhibitory activities . The combination of these two compounds in this compound provides a unique set of properties that make it valuable for various scientific applications.
Propiedades
Número CAS |
35957-64-3 |
|---|---|
Fórmula molecular |
C14H11N5O2 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-(fluoren-9-ylideneamino)-1-nitroguanidine |
InChI |
InChI=1S/C14H11N5O2/c15-14(18-19(20)21)17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H3,15,17,18) |
Clave InChI |
BRCJUOSJCWSCKE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C(\N)/N[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C(N)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


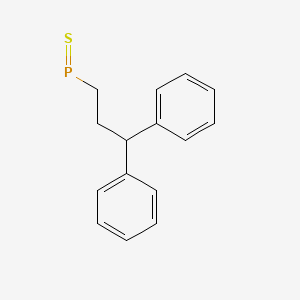

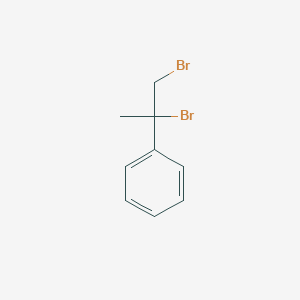

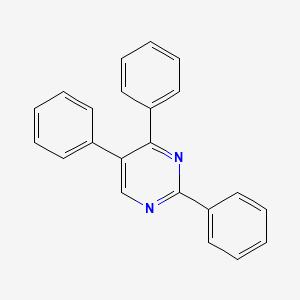
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
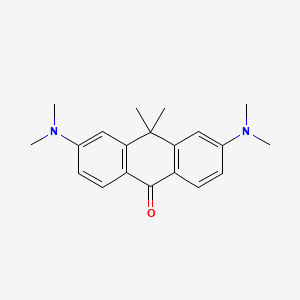
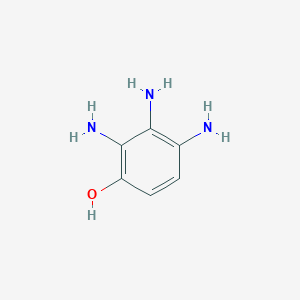
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
